molecular formula C11H11ClN2OS B023267 (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride CAS No. 61167-19-9

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

Cat. No.: B023267
CAS No.: 61167-19-9
M. Wt: 254.74 g/mol
InChI Key: YGKYNZQJYDDBQJ-UHFFFAOYSA-N
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Description

“(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride” is a hydrochloride salt of a substituted methanone derivative containing a 3,4-diaminophenyl group and a 2-thienyl moiety. Structurally, it consists of a ketone bridge linking a diaminophenyl ring (electron-rich due to amino groups) and a thiophene (heterocyclic aromatic ring with sulfur). The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications, particularly in pharmaceutical intermediates or materials science .

Its primary utility lies in oxidative condensation reactions, such as forming aldo-imidazole derivatives with saccharides, a process influenced by electronic effects of substituents on the aromatic diamine .

Properties

IUPAC Name

(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYNZQJYDDBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61167-19-9
Record name Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61167-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diaminobenzophenone and 2-thiophenecarboxaldehyde.

    Condensation Reaction: The 3,4-diaminobenzophenone is reacted with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired (3,4-diaminophenyl)-(2-thienyl)methanone.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt, which is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

    Reduction: The compound can also be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives, quinones, and other oxidized compounds.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Halogenated, alkylated, and other substituted compounds.

Scientific Research Applications

Properties

This compound features a thienyl group attached to a diamino-substituted phenyl ring, which contributes to its reactivity and potential biological activity.

Organic Synthesis

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be employed in the synthesis of more complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. It may serve as a precursor in the development of drugs targeting specific biological pathways. The presence of amino groups suggests possible interactions with biological receptors.

Antimicrobial Activity

Preliminary studies indicate that derivatives of (3,4-diaminophenyl)-(2-thienyl)methanone may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

Anticancer Research

Research has explored the potential of this compound in anticancer applications. Its structural features may allow it to interact with cellular mechanisms involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeCompound NameIC50 (µM)Selectivity IndexReference
Antimicrobial(3,4-Diaminophenyl)-(2-thienyl)methanoneTBDTBD
AnticancerDerivative A0.4515TBD
AnticancerDerivative B0.6012TBD

Note: TBD = To Be Determined; IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Synthesis Pathways

StepReagents/ConditionsOutcome
Formation of Thienyl RingThiophene derivativesThienyl-substituted intermediates
AminationAmine sources (e.g., aniline derivatives)Amino-substituted products
Hydrochloride FormationHydrochloric acidMonohydrochloride salt formation

Case Study 1: Antimicrobial Activity

In a study published in [source], derivatives of (3,4-diaminophenyl)-(2-thienyl)methanone were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated promising activity, suggesting further exploration into their use as antibiotic agents.

Case Study 2: Anticancer Potential

A research team investigated the anticancer properties of modified versions of this compound against several cancer cell lines. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of substituted diaminophenyl methanones. Below is a detailed comparison with structurally analogous derivatives:

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride N/A C₁₁H₁₂ClN₂OS ~254.7 2-Thienyl, HCl salt Likely moderate reactivity; sulfur may enhance electron density
(3,4-Diaminophenyl)(phenyl)methanone hydrochloride 57070-71-0 C₁₃H₁₃ClN₂O 248.71 Phenyl, HCl salt Low reactivity; requires elevated temperatures for reactions
(3,4-Diaminophenyl)(4-fluorophenyl)methanone 66938-86-1 C₁₃H₁₁FN₂O 242.25 4-Fluorophenyl Fluorine’s electron-withdrawing effect may slow reactions
4-Nitro-1,2-benzenediamine 99-56-9 C₆H₇N₃O₂ 153.14 Nitro group (meta to diamine) Strongly electron-withdrawing; slows oxidative condensation

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: These compounds serve as precursors for bioactive molecules. For example, dopamine hydrochloride (CAS 62-31-7) shares structural motifs with diaminophenyl derivatives and is critical in neurological therapies . The thienyl variant’s sulfur atom could improve binding affinity in drug candidates but may complicate metabolic stability.
  • Material Science: Thiophene-containing compounds are valued in conductive polymers.

Biological Activity

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride, a compound belonging to the class of thienyl derivatives, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienyl moiety linked to a diaminophenyl group via a carbonyl functional group. This structural composition is significant as it influences the compound's interaction with biological targets.

  • Target Interactions :
    • Thienyl derivatives often interact with various biological receptors and enzymes, which can lead to diverse pharmacological effects. The specific interactions of this compound are still under investigation but may include modulation of adrenergic receptors and other cellular pathways relevant to its therapeutic effects.
  • Biochemical Pathways :
    • The compound has been associated with multiple biological activities such as antiviral, antibacterial, and anticancer effects. These activities are likely mediated through inhibition of key enzymes or modulation of signaling pathways involved in cell proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549) by activating caspase pathways.
  • Mechanistic Insights : The compound appears to inhibit cell growth by disrupting the cell cycle and promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several strains of bacteria.

  • In Vitro Efficacy : Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antiviral Activity

Preliminary data suggest that this compound may possess antiviral properties:

  • Mechanism of Action : It is hypothesized that the compound interferes with viral replication processes, although specific viral targets remain to be elucidated .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Case Study 1 : A study on its effects on MCF-7 cells showed a dose-dependent increase in apoptosis markers after treatment with the compound, highlighting its potential as an anticancer agent.
  • Case Study 2 : In a model of bacterial infection, administration of the compound resulted in reduced bacterial load in infected tissues compared to controls, indicating its therapeutic potential in infectious diseases .

Research Findings Summary Table

Biological Activity Effect Observed Cell Lines/Models Used References
AnticancerInduction of apoptosisMCF-7, A549,
AntibacterialReduced bacterial loadVarious bacterial strains,
AntiviralInhibition of replicationViral models

Q & A

Q. What is the role of (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride in synthesizing aldo-imidazole derivatives?

Methodological Answer: The compound acts as an aromatic diamine precursor in iodine-promoted oxidative condensation reactions with aldoses (e.g., D-glucose, D-maltotriose). In aqueous acetic acid, the reaction forms aldo-imidazole derivatives, which are useful for enhancing saccharide signals in MALDI–MS analyses. Due to the electron-withdrawing ketone group in its structure, elevated temperatures (~60–80°C) are required to overcome its low reactivity compared to diamines with electron-donating substituents .

Q. How does the electronic structure of (3,4-diaminophenyl)-(2-thienyl)methanone influence its reactivity in condensation reactions?

Methodological Answer: The phenyl-thienyl ketone moiety introduces electron-withdrawing effects, reducing the nucleophilicity of the amine groups. This necessitates harsher reaction conditions (e.g., higher temperatures or prolonged reaction times) compared to diamines like 4-methyl-1,2-benzenediamine. Reactivity trends can be analyzed via Hammett substituent constants or computational modeling of electron density distribution .

Advanced Research Questions

Q. How can researchers reconcile contradictory reactivity data when using this compound in oxidative condensations with varying aldoses?

Methodological Answer: Contradictions may arise from differences in aldose stereochemistry or solubility. For example, D-maltotriose (a trisaccharide) may exhibit slower reaction kinetics than D-glucose due to steric hindrance. To address this:

  • Perform kinetic studies under controlled conditions (e.g., fixed iodine concentration, temperature).
  • Use HPLC or LC-MS to monitor intermediate formation and validate reaction pathways .

Q. What methodological considerations are critical when employing this compound in fluorescent probes for nitric oxide (NO) detection?

Methodological Answer: When designing amphiphilic fluorescent probes (e.g., DSDMHDAB), the compound’s diamine group must be functionalized to bind NO-specific trapping agents. Key steps include:

  • Modifying the thienyl group to enhance membrane permeability.
  • Validating probe specificity via control experiments with NO scavengers (e.g., carboxy-PTIO).
  • Using confocal microscopy to confirm intracellular vs. extracellular NO localization in live-cell assays .

Q. How does the stability of this compound impact long-term storage for research use?

Methodological Answer: The compound’s stability is influenced by hygroscopicity and sensitivity to oxidation. Recommended protocols:

  • Store under inert gas (argon or nitrogen) at –20°C in amber vials.
  • Periodically assess purity via TLC or NMR, especially after prolonged storage.
  • Avoid aqueous solutions unless stabilized with antioxidants like BHT (butylated hydroxytoluene) .

Q. What analytical techniques are most effective for characterizing derivatives of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): MALDI-TOF for high molecular weight derivatives (e.g., aldo-imidazoles).
  • NMR Spectroscopy: 2D COSY and HSQC to resolve aromatic proton coupling in the phenyl-thienyl ketone core.
  • X-ray Crystallography: For confirming stereochemistry in crystalline derivatives .

Data Contradiction Analysis

Q. Why do some studies report inconsistent yields for reactions involving this compound?

Methodological Answer: Yield discrepancies often stem from variations in iodine catalyst purity, solvent hydration, or trace metal contamination. Mitigation strategies:

  • Use freshly distilled acetic acid and rigorously anhydrous conditions.
  • Standardize iodine source (e.g., sublimed iodine pellets).
  • Employ chelating agents (e.g., EDTA) to sequester metal impurities .

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